An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 754214-42-1)
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 754214-42-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as 7-azaindole-5-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, containing both a pyrrole and a pyridine ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The 7-azaindole core is considered a "privileged structure" because it can mimic the purine core of ATP, enabling compounds derived from it to effectively bind to the ATP-binding sites of various kinases. This property has led to its extensive use in the development of potent inhibitors for key signaling pathways implicated in cancer and inflammatory diseases.
This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, with a focus on its role as a precursor to targeted therapeutics.
Physicochemical Properties
Quantitative data for 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is summarized in the table below. It is important to note that while some data is available for the title compound, other properties are extrapolated from its parent compound, 7-azaindole, or are estimated.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 162.15 g/mol | --INVALID-LINK-- |
| CAS Number | 754214-42-1 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 250-260°C (decomposes) | --INVALID-LINK-- |
| Boiling Point | Not applicable (decomposes) | --INVALID-LINK-- |
| Density | ~1.4 g/cm³ (estimated) | --INVALID-LINK-- |
| Solubility | Slightly soluble in water; soluble in DMSO and ethanol.[1] | --INVALID-LINK-- |
| pKa | 7.69 ± 0.20 (Predicted for 7-azaindole) | --INVALID-LINK-- |
Spectroscopic Data
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¹H NMR Spectrum: A reference ¹H NMR spectrum can be found on --INVALID-LINK--.[2]
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¹³C NMR, IR, and Mass Spectrometry: Specific and verified ¹³C NMR, IR, and mass spectrometry data for this compound are not widely published. Researchers are advised to acquire this data on their own samples for confirmation of identity and purity. Predicted mass spectral data can be found on --INVALID-LINK--.[3]
Synthesis and Experimental Protocols
A detailed, publicly available experimental protocol for the direct synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is scarce. However, a plausible and commonly employed synthetic route involves the use of 5-bromo-7-azaindole as a key intermediate. The general workflow for this synthesis is outlined below.
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: the synthesis of the 5-bromo-7-azaindole intermediate, followed by its conversion to the target carboxylic acid.
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Experimental Protocol: Synthesis of 5-bromo-7-azaindole
This protocol is adapted from a patented method and serves as a representative example.[4]
Materials:
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2-Hydrazino-5-bromopyridine
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Acetaldehyde
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Concentrated Sulfuric Acid
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Catalyst (mixture of phosphorus oxychloride, copper acetate, and niobium pentachloride)
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Solvent (e.g., ethanol)
Procedure:
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Dissolve 2-hydrazino-5-bromopyridine in the chosen solvent in a reaction vessel.
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Carefully add concentrated sulfuric acid to the solution and mix thoroughly.
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Heat the mixture to a temperature between 70-90°C.
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Add the catalyst mixture to the heated solution.
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While stirring, add acetaldehyde to the reaction mixture.
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Reflux the reaction for 3-4 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture and subject the filtrate to reduced pressure distillation.
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Recrystallize the crude product to obtain pure 5-bromo-7-azaindole.
Experimental Protocol: Conversion to 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
This protocol is based on a general method for the carboxylation of aryl bromides.[5]
Materials:
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5-bromo-7-azaindole
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tert-Butyllithium (t-BuLi) in pentane
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Dry Ether (Et₂O)
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Carbon Dioxide (gas)
Procedure:
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In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-7-azaindole in dry ether.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a solution of tert-butyllithium in pentane dropwise to the cooled solution.
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Stir the reaction mixture at -78°C for approximately 40 minutes.
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Bubble dry carbon dioxide gas through the reaction mixture.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Biological Activity and Applications in Drug Discovery
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a crucial starting material for the synthesis of a variety of kinase and phosphodiesterase inhibitors. The 7-azaindole scaffold has been identified as a key pharmacophore that can effectively target the ATP-binding pocket of these enzymes.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers.
Caption: Simplified FGFR Signaling Pathway.
Janus Kinase (JAK) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is also central to the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a primary route for a multitude of cytokine and growth factor signals, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and malignancies.
References
- 1. nbinno.com [nbinno.com]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
